Methyl4-methoxy-3-(2-methylthiazol-4-yl)benzoate
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Overview
Description
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate typically involves the reaction of 4-methoxybenzoic acid with 2-methylthiazole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the yield and purity of the product while reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and other chemical intermediates
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by activating caspase-3 and other apoptotic pathways . The compound’s antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate: Known for its diverse biological activities.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate is unique due to its specific substitution pattern on the thiazole and benzoate rings, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a thiazole ring makes it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate. Thiazole compounds are known for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For example, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated significant antiproliferative activity against melanoma and prostate cancer cell lines, with IC50 values reaching low nanomolar concentrations .
Case Study: Antiproliferative Activity
A comparative study showed that methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate exhibited IC50 values similar to standard anticancer drugs like doxorubicin against various cancer cell lines. The presence of the thiazole moiety was essential for enhancing cytotoxicity, as seen in compounds with similar structures .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate has shown moderate to good antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table: Antimicrobial Activity of Thiazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate can be attributed to its chemical structure. The thiazole ring contributes significantly to its pharmacological properties. Studies suggest that electron-donating groups (like methoxy) enhance lipophilicity and improve cellular uptake, while electron-withdrawing groups can increase potency against specific targets .
Synthesis and Characterization
Methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate can be synthesized through a multi-step process involving the reaction of appropriate thiazole derivatives with methoxybenzoyl chlorides. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that methyl 4-methoxy-3-(2-methylthiazol-4-yl)benzoate has favorable absorption characteristics, with moderate bioavailability in vitro. Toxicity assessments reveal that it exhibits low acute toxicity in animal models, making it a candidate for further development in therapeutic applications .
Properties
Molecular Formula |
C13H13NO3S |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
methyl 4-methoxy-3-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C13H13NO3S/c1-8-14-11(7-18-8)10-6-9(13(15)17-3)4-5-12(10)16-2/h4-7H,1-3H3 |
InChI Key |
XMBPGSIJRYBSOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)OC)OC |
Origin of Product |
United States |
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